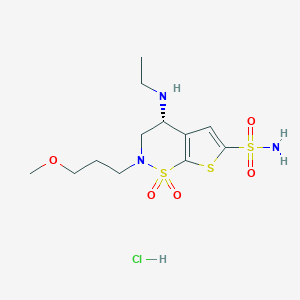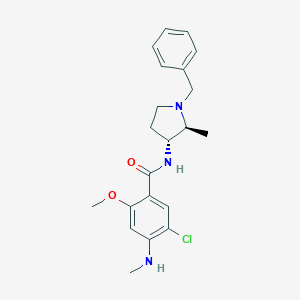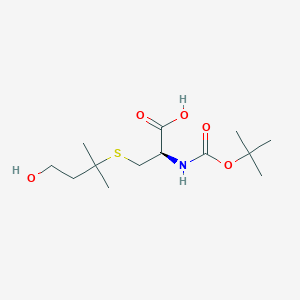
布林佐胺盐酸盐
描述
Brinzolamide Hydrochloride is a carbonic anhydrase inhibitor primarily used to reduce elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This compound is highly specific, non-competitive, and reversible, targeting carbonic anhydrase II, an enzyme crucial for the production of aqueous humor in the eye .
科学研究应用
Brinzolamide Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying carbonic anhydrase inhibitors.
Biology: Investigated for its effects on cellular processes involving carbonic anhydrase.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension.
Industry: Utilized in the development of ophthalmic formulations and drug delivery systems.
作用机制
Target of Action
Brinzolamide Hydrochloride primarily targets carbonic anhydrase II (CA-II) . Carbonic anhydrases are a family of enzymes that catalyze the reversible reaction of water and carbon dioxide (CO2) to form bicarbonate ions . Among the seven isoforms of carbonic anhydrases in human tissues, Brinzolamide Hydrochloride has the highest affinity to CA-II .
Mode of Action
Brinzolamide Hydrochloride is a highly specific, reversible, non-competitive inhibitor of carbonic anhydrases . By inhibiting the activity of CA-II, Brinzolamide Hydrochloride reduces the production of aqueous humor, the fluid in the front part of the eye that helps maintain intraocular pressure . This results in a reduction of intraocular pressure .
Pharmacokinetics
Upon topical administration, Brinzolamide Hydrochloride gets absorbed into the systemic circulation . It accumulates in red blood cells, binding to carbonic anhydrase . The drug is metabolized to N-desethyl brinzolamide and excreted in urine as unchanged drug and metabolites . It has a protein binding capacity of approximately 60% .
Result of Action
The primary molecular effect of Brinzolamide Hydrochloride is the inhibition of carbonic anhydrase II, leading to a decrease in the production of aqueous humor . This results in a reduction of intraocular pressure , which is beneficial in the treatment of conditions like ocular hypertension or open-angle glaucoma .
Action Environment
The efficacy and stability of Brinzolamide Hydrochloride can be influenced by various environmental factors. For instance, the drug has a higher lipophilicity which facilitates its diffusion across the blood-retinal barrier . This property can be affected by changes in the physiological environment of the eye.
生化分析
Biochemical Properties
Brinzolamide Hydrochloride is a highly specific, non-competitive, reversible inhibitor of carbonic anhydrases (CA), the enzymes catalyzing the reversible reaction of water and carbon dioxide (CO2) to form bicarbonate ions . Although there are 7 isoforms of CA in human tissues, Brinzolamide Hydrochloride has the highest affinity to CA II .
Cellular Effects
Brinzolamide Hydrochloride reduces the production of aqueous humor in the ciliary body, thereby reducing intraocular pressure . This effect is achieved by inhibiting the activity of carbonic anhydrase II (CA-II), which is found mainly in erythrocytes, the kidneys, pancreas, eyes, central nervous system (CNS), and the lungs .
Molecular Mechanism
The molecular mechanism of action of Brinzolamide Hydrochloride involves the inhibition of carbonic anhydrase II (CA-II). By inhibiting this enzyme, Brinzolamide Hydrochloride reduces the rate of formation of bicarbonate ions, leading to a subsequent reduction in sodium and fluid transport. This ultimately results in a decrease in aqueous humor secretion and thus lowers the intraocular pressure in the anterior chamber .
Temporal Effects in Laboratory Settings
In phase III randomized trials, both three-times-daily and twice-daily administration of Brinzolamide Hydrochloride provided significantly greater intraocular pressure (IOP)-lowering efficacy over 3–6 months than either of its individual components alone .
Dosage Effects in Animal Models
In animal models, Brinzolamide Hydrochloride has shown to produce absolute reductions of intraocular pressure (IOP) as an adjunctive therapy for patients with glaucoma or ocular hypertension
Metabolic Pathways
Brinzolamide Hydrochloride is metabolized by hepatic cytochrome P450 isozymes, specifically CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9. The primary metabolite is N-desethylbrinzolamide .
Transport and Distribution
Following ocular instillation, Brinzolamide Hydrochloride is systemically absorbed to some degree. The plasma concentrations are low and generally below the limits of detection due to extensive binding by tissues and erythrocytes .
Subcellular Localization
Given its mechanism of action, it can be inferred that it primarily interacts with carbonic anhydrase II (CA-II), which is found mainly in erythrocytes, the kidneys, pancreas, eyes, central nervous system (CNS), and the lungs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Brinzolamide Hydrochloride involves multiple steps, starting with thiophene as the raw material. The process includes chlorination and acetylation to obtain 3-acetyl-2,5-dichlorothiophene, which is then reacted with sodium benzyl sulfide . Further steps involve sulfonation, amination, and cyclization to form the final product .
Industrial Production Methods: Industrial production of Brinzolamide Hydrochloride typically involves the use of solvents like dimethylsulphoxide, dimethylformamide, and N-methylpyrrolidone, often in combination with apolar solvents like tetrahydrofuran and toluene . The reaction temperatures range between 20°C and 80°C .
化学反应分析
Types of Reactions: Brinzolamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous conditions.
Substitution: Halogenated compounds, in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of Brinzolamide, depending on the specific reagents and conditions used .
相似化合物的比较
Dorzolamide: Another carbonic anhydrase inhibitor used for similar indications.
Acetazolamide: A systemic carbonic anhydrase inhibitor with broader applications.
Methazolamide: Similar to acetazolamide but with a longer duration of action.
Uniqueness: Brinzolamide Hydrochloride is unique due to its higher lipophilicity, which enhances its ability to diffuse across the blood-retinal barrier, making it more effective for topical ophthalmic use compared to other carbonic anhydrase inhibitors .
属性
IUPAC Name |
(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAMYTZPFRXCOG-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164655 | |
| Record name | Brinzolamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150937-43-2 | |
| Record name | Brinzolamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150937432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brinzolamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R)-4-(Etilamino)-3,4-diidroâ??2-(3-metossipropil)-2H-tieno[3,2-e]-1,2-tiazina-6-sulfonamide 1,1-diossido cloridrato | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRINZOLAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N36YTS80H4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)
![(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan](/img/structure/B23795.png)

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)
